molecular formula C11H14O2 B14146070 3-Propylbenzeneacetic acid CAS No. 18698-76-5

3-Propylbenzeneacetic acid

Cat. No.: B14146070
CAS No.: 18698-76-5
M. Wt: 178.23 g/mol
InChI Key: HYPKYPROBHIODM-UHFFFAOYSA-N
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Description

3-Propylbenzeneacetic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by a benzene ring substituted with a propyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Propylbenzeneacetic acid can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry:

  • Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Propylbenzeneacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzene ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    Benzeneacetic acid: Similar structure but lacks the propyl group.

    Phenylacetic acid: Similar structure but with a phenyl group instead of a propyl group.

    3-Phenylpropanoic acid: Similar structure but with a phenyl group instead of a benzene ring.

Uniqueness:

  • The presence of the propyl group in 3-Propylbenzeneacetic acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

18698-76-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3-propylphenyl)acetic acid

InChI

InChI=1S/C11H14O2/c1-2-4-9-5-3-6-10(7-9)8-11(12)13/h3,5-7H,2,4,8H2,1H3,(H,12,13)

InChI Key

HYPKYPROBHIODM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CC(=O)O

Origin of Product

United States

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